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Compound of Interest

Compound Name: 4-(2-Bromoethyl)oxepine

Cat. No.: B15409360 Get Quote

Disclaimer: The compound "4-(2-Bromoethyl)oxepine" is not well-documented in publicly

available chemical literature. As such, the following spectroscopic data is a representative and

hypothetical dataset constructed for illustrative purposes. The experimental protocols and

analysis workflow are, however, standard methodologies in chemical research.

This technical guide provides a hypothetical but chemically plausible spectroscopic dataset for

4-(2-Bromoethyl)oxepine. It is intended for researchers, scientists, and professionals in drug

development who are engaged in the synthesis and characterization of novel heterocyclic

compounds.

Hypothetical Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-(2-Bromoethyl)oxepine.

1.1. NMR Spectroscopy Data

¹H NMR (500 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

6.25 d 1H 8.5 H2/H6

6.10 t 1H 7.0 H3/H5

5.80 m 1H - H4

3.60 t 2H 7.5 -CH₂-Br

3.05 t 2H 7.5 Oxepine-CH₂-

¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

145.5 C2/C6

135.0 C4

128.0 C3/C5

38.5 Oxepine-CH₂-

32.0 -CH₂-Br

1.2. Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3050-3010 Medium C-H stretch (alkene)

2960-2850 Medium C-H stretch (alkane)

1650 Medium C=C stretch (conjugated)

1240 Strong C-O-C stretch (ether)

680 Strong C-Br stretch
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1.3. Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

202 98 [M]⁺ (with ⁸¹Br)

200 100 [M]⁺ (with ⁷⁹Br)

121 85 [M - Br]⁺

107 40 [M - CH₂CH₂Br]⁺

91 60
Tropylium ion, [C₇H₇]⁺ (from

rearrangement)

Experimental Protocols
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-(2-Bromoethyl)oxepine (approximately 5-10 mg) was dissolved in deuterated

chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were

acquired on a 500 MHz spectrometer at 298 K. ¹H NMR data was collected over 16 scans with

a spectral width of 16 ppm. ¹³C NMR data was collected over 1024 scans with a spectral width

of 240 ppm.

2.2. Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat

compound was placed directly on the ATR crystal. The spectrum was recorded in the range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal

was taken prior to the sample measurement.

2.3. Mass Spectrometry (MS)
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Mass spectral data was acquired on a mass spectrometer with an electron ionization (EI)

source. A dilute solution of the compound in methanol was introduced into the instrument via

direct infusion. The ionization energy was set to 70 eV, and the source temperature was

maintained at 200°C. The mass analyzer was scanned over a range of m/z 50-500.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel

synthesized compound like 4-(2-Bromoethyl)oxepine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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